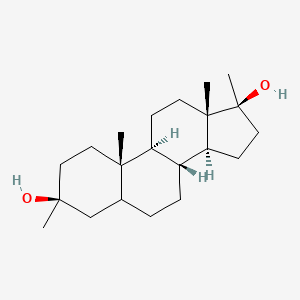
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedionato)praseodymium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III): is a coordination compound of praseodymium, a rare earth element. This compound is known for its unique chemical properties and applications in various fields, including catalysis, material science, and analytical chemistry. The compound’s structure consists of praseodymium ions coordinated with three heptafluoro-2,2-dimethyl-3,5-octanedionate ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) typically involves the reaction of praseodymium salts with heptafluoro-2,2-dimethyl-3,5-octanedione in an organic solvent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality and yield. The production process is optimized to minimize waste and ensure environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions: TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of other β-diketones or similar ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of praseodymium(IV) species, while reduction may yield praseodymium(II) compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) is used as a Lewis acid catalyst in various organic reactions, including aldol reactions and Diels-Alder reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the development of new materials and compounds with potential biomedical applications. For example, it is used in the synthesis of rare earth metal complexes that exhibit interesting biological activities .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) involves its role as a Lewis acid. The praseodymium ion in the compound can accept electron pairs from donor molecules, facilitating various chemical reactions. This Lewis acid behavior is crucial for its catalytic activity in organic synthesis .
Comparaison Avec Des Composés Similaires
TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)Ytterbium(III): This compound exhibits similar chemical properties and applications but involves ytterbium instead of praseodymium.
TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)Europium(III): Another similar compound with europium, used in various catalytic and material science applications.
Uniqueness: The uniqueness of TRIS(6,6,7,7,8,8,8-HEPTAFLUORO-2,2-DIMETHYL-3,5-OCTANEDIONATE)PRASEODYMIUM(III) lies in its specific coordination environment and the properties imparted by the praseodymium ion. This makes it particularly effective in certain catalytic applications and material synthesis processes .
Propriétés
Formule moléculaire |
C30H33F21O6Pr |
|---|---|
Poids moléculaire |
1029.5 g/mol |
Nom IUPAC |
(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;praseodymium |
InChI |
InChI=1S/3C10H11F7O2.Pr/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
Clé InChI |
LICWBBABBAOMPH-VNGPFPIXSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Pr] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B13402873.png)
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B13402876.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene](/img/structure/B13402883.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)
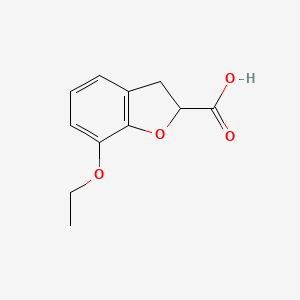
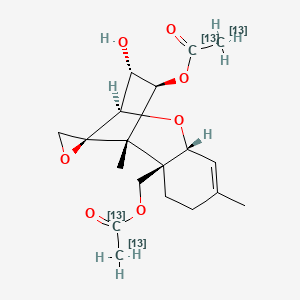
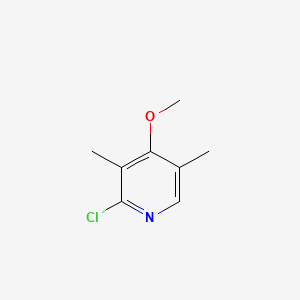
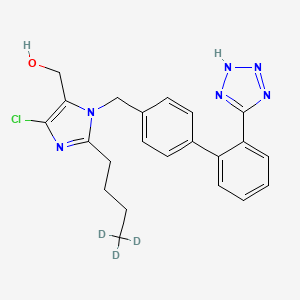
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
